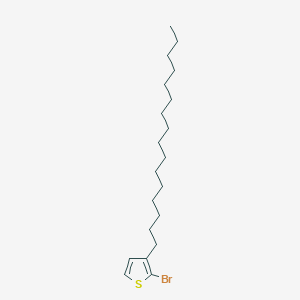

2-Bromo-3-hexadecylthiophene

Descripción general

Descripción

2-Bromo-3-hexadecylthiophene is a compound with a molecular formula of C20H35BrS and a molecular weight of 387.46 . It is a solid at 20 degrees Celsius and is used as a building block in materials science .

Molecular Structure Analysis

The molecular structure of 2-Bromo-3-hexadecylthiophene consists of a thiophene ring with a bromine atom attached at the 2-position and a hexadecyl group attached at the 3-position .Physical And Chemical Properties Analysis

2-Bromo-3-hexadecylthiophene is a solid at 20 degrees Celsius . It has a melting point of 27 degrees Celsius and a flash point of 213 degrees Celsius .Aplicaciones Científicas De Investigación

- Application : 2-Bromo-3-hexadecylthiophene serves as a building block for designing organic semiconductors. Researchers use it to synthesize conjugated polymers and oligomers with tailored electronic properties. These materials find applications in TFTs, where they enable flexible displays and sensors .

- Application : Researchers incorporate 2-Bromo-3-hexadecylthiophene into the active layer of PSCs. The compound enhances charge transport and improves device efficiency. Its long alkyl side chain promotes solubility and film formation, critical for achieving high-performance PSCs .

- Application : By incorporating 2-Bromo-3-hexadecylthiophene into the emissive layer, researchers enhance charge injection and transport. The compound’s alkyl chain improves film morphology and stability, leading to brighter and more efficient OLEDs .

- Application : Researchers functionalize 2-Bromo-3-hexadecylthiophene with specific recognition elements (e.g., enzymes or antibodies). These modified thiophenes serve as sensitive layers in biosensors, detecting biomolecules like glucose, DNA, or proteins .

- Application : 2-Bromo-3-hexadecylthiophene can be used to modify surfaces (e.g., electrodes) by forming self-assembled monolayers. These monolayers improve adhesion, wettability, and charge transport properties, benefiting applications in organic electronics and sensors .

- Application : Researchers incorporate 2-Bromo-3-hexadecylthiophene into the active layer of OFETs. The compound’s long alkyl chain enhances film quality, charge mobility, and device performance. OFETs based on this material exhibit promising characteristics for flexible electronics .

Organic Semiconductors and Thin-Film Transistors (TFTs)

Polymer Solar Cells (PSCs)

Materials for Organic Light-Emitting Diodes (OLEDs)

Chemical Sensors and Biosensors

Surface Modification and Self-Assembly

Functional Materials for Organic Field-Effect Transistors (OFETs)

Propiedades

IUPAC Name |

2-bromo-3-hexadecylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35BrS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-17-18-22-20(19)21/h17-18H,2-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOHORSZVGYZIGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC1=C(SC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50740247 | |

| Record name | 2-Bromo-3-hexadecylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50740247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-hexadecylthiophene | |

CAS RN |

827343-08-8 | |

| Record name | 2-Bromo-3-hexadecylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50740247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1531389.png)

![1-[(3,4-Difluorophenyl)methyl]-1,2,4-triazole-3-carboxylic acid](/img/structure/B1531392.png)

![[1-(2-Chloropyrimidin-4-yl)piperidin-3-yl]methanamine](/img/structure/B1531393.png)

![(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-3-fluorophenyl)boronic acid](/img/structure/B1531395.png)

![tert-butyl 5-(6-(pyridin-4-yl)pyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1531396.png)

![3-[1-(3-phenylpropyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1531398.png)

![methyl({3-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1531401.png)

![1-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]cyclobutan-1-ol](/img/structure/B1531405.png)

![3-[4-(3-Methyl-[1,2,4]oxadiazol-5-yl)-[1,2,3]triazol-1-yl]-piperidine](/img/structure/B1531409.png)

![Ethyl 4,5-Dihydrobenzo[F]Imidazo[5,1-D][1,2,5]Thiadiazepine-3-Carboxylate 6,6-Dioxide](/img/structure/B1531411.png)